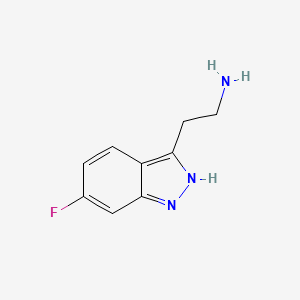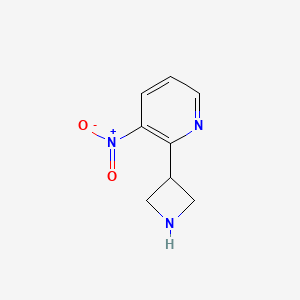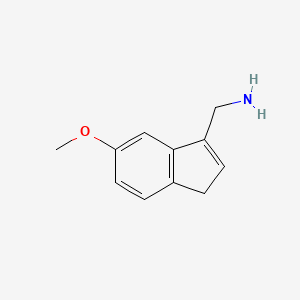
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazoles, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound with a simple benzene-pyrazole structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
3-Cyclopropyl-1H-indazole: A similar compound with a cyclopropyl group but lacking the 6,7-dihydro and 4(5H)-one features.
Uniqueness
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other indazole derivatives.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-cyclopropyl-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C10H12N2O/c13-8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h6H,1-5H2,(H,11,12) |
Clé InChI |
ZRNABBYYPRFWGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=NN2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)

![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)





